(4-Fluorophenyl)(2-phenylmorpholino)methanone
Description
(4-Fluorophenyl)(2-phenylmorpholino)methanone is a benzophenone derivative featuring a fluorophenyl group and a 2-phenylmorpholino moiety attached to a central carbonyl group. The fluorophenyl substituent enhances electronegativity and metabolic stability, while the morpholino ring contributes to molecular rigidity and hydrogen-bonding capacity, critical for interactions with biological targets . Benzophenone derivatives are widely studied for their diverse pharmacological activities, including antifungal, anti-inflammatory, and chemotherapeutic properties .
Properties
IUPAC Name |
(4-fluorophenyl)-(2-phenylmorpholin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO2/c18-15-8-6-14(7-9-15)17(20)19-10-11-21-16(12-19)13-4-2-1-3-5-13/h1-9,16H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGVDCGPMVOVCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)(2-phenylmorpholino)methanone typically involves the reaction of 4-fluorobenzoyl chloride with 2-phenylmorpholine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl)(2-phenylmorpholino)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Fluorophenyl)(2-phenylmorpholino)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)(2-phenylmorpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and morpholine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations in Fluorophenyl Methanones
| Compound Name | Key Substituents | Molecular Formula | Molecular Weight | Biological Activity/Application | Reference |
|---|---|---|---|---|---|
| (4-Fluorophenyl)(4-hydroxy-3-methylphenyl)methanone | Hydroxy, methyl groups | C14H11FO2 | 230.24 | Antifungal, anti-inflammatory | |
| (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone | Dimethoxy groups | C15H13FO3 | 260.26 | Potential chemotherapeutic agent | |
| (3,4-Diaminophenyl)(4-fluorophenyl)methanone | Amino groups | C13H11FN2O | 230.24 | Intermediate for antiparasitic drugs (Flubendazole) | |
| Bis(4-fluorophenyl)methanone oxime | Dual fluorophenyl groups, oxime | C13H9F2NO | 245.21 | CB1 receptor ligand (synthetic intermediate) | |
| (2Z)-2-[(4-Fluorophenyl)imino]-4-methyl-1,3-thiazol-3(2H)-ylmethanone | Thiazole ring, methylphenyl | C18H16FN3OS | 341.40 | Unspecified (structural analog) |
Key Observations :
- Morpholino vs. This may improve solubility and target affinity .
- Fluorine Impact : Fluorine substitution consistently improves metabolic stability and bioavailability across analogs, as seen in antifungal () and antiparasitic () applications.
- Amino and Hydroxy Groups: Amino substituents () enhance reactivity for further functionalization, while hydroxy groups () facilitate intermolecular hydrogen bonding, influencing crystallization and stability .
Physicochemical Properties
| Property | (4-Fluorophenyl)(2-phenylmorpholino)methanone | (4-Fluorophenyl)(4-hydroxy-3-methylphenyl)methanone | (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone |
|---|---|---|---|
| LogP (Predicted) | ~3.5 (moderate lipophilicity) | ~2.8 (hydroxy reduces lipophilicity) | ~3.2 (methoxy enhances lipophilicity) |
| Solubility | Moderate in DMSO, ethanol | High in polar solvents (due to –OH) | Low in water, high in organic solvents |
| Hydrogen Bond Acceptors | 3 (morpholino O, carbonyl O) | 3 (carbonyl O, –OH) | 4 (carbonyl O, two methoxy O) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
